molecular formula C10H10Cl2O B13602922 4-(2,5-Dichlorophenyl)butanal

4-(2,5-Dichlorophenyl)butanal

Cat. No.: B13602922
M. Wt: 217.09 g/mol
InChI Key: OGSBEHJROHXBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichlorophenyl)butanal is an organic compound with the molecular formula C10H10Cl2O It is a derivative of butanal, where the butanal chain is substituted with a 2,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)butanal typically involves the reaction of 2,5-dichlorobenzene with butanal under specific conditions. One common method is the Friedel-Crafts acylation, where 2,5-dichlorobenzene reacts with butanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-(2,5-Dichlorophenyl)butanoic acid.

    Reduction: 4-(2,5-Dichlorophenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dichlorophenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)butanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)butanal
  • 4-(3,5-Dichlorophenyl)butanal
  • 4-(2,5-Dichlorophenyl)butanoic acid

Uniqueness

4-(2,5-Dichlorophenyl)butanal is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)butanal

InChI

InChI=1S/C10H10Cl2O/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-7H,1-3H2

InChI Key

OGSBEHJROHXBHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCC=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.